5-[(Z)-(5-bromo-2-methylindol-3-ylidene)methyl]-1-(3,4-dimethylphenyl)-6-hydroxypyrimidine-2,4-dione
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Overview
Description
5-[(Z)-(5-bromo-2-methylindol-3-ylidene)methyl]-1-(3,4-dimethylphenyl)-6-hydroxypyrimidine-2,4-dione is a complex organic compound that features a unique combination of indole and pyrimidine moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both indole and pyrimidine rings in its structure suggests that it may exhibit a range of biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-(5-bromo-2-methylindol-3-ylidene)methyl]-1-(3,4-dimethylphenyl)-6-hydroxypyrimidine-2,4-dione typically involves multi-step organic synthesis. One common approach is to start with the preparation of the indole derivative, followed by the formation of the pyrimidine ring.
Pyrimidine Synthesis: The pyrimidine ring can be constructed using a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while substitution reactions can introduce various functional groups at the 5-position of the indole ring.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anticancer or antimicrobial agent.
Materials Science:
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-[(Z)-(5-bromo-2-methylindol-3-ylidene)methyl]-1-(3,4-dimethylphenyl)-6-hydroxypyrimidine-2,4-dione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **5-[(Z)-(5-chloro-2-methylindol-3-ylidene)methyl]-1-(3,4-dimethylphenyl)-6-hydroxypyrimidine-2,4-dione
- **5-[(Z)-(5-fluoro-2-methylindol-3-ylidene)methyl]-1-(3,4-dimethylphenyl)-6-hydroxypyrimidine-2,4-dione
Uniqueness
The presence of a bromine atom at the 5-position of the indole ring in 5-[(Z)-(5-bromo-2-methylindol-3-ylidene)methyl]-1-(3,4-dimethylphenyl)-6-hydroxypyrimidine-2,4-dione distinguishes it from its chloro and fluoro analogs. This substitution can significantly influence the compound’s reactivity, biological activity, and physical properties, making it unique among similar compounds .
Properties
IUPAC Name |
5-[(Z)-(5-bromo-2-methylindol-3-ylidene)methyl]-1-(3,4-dimethylphenyl)-6-hydroxypyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O3/c1-11-4-6-15(8-12(11)2)26-21(28)18(20(27)25-22(26)29)10-16-13(3)24-19-7-5-14(23)9-17(16)19/h4-10,28H,1-3H3,(H,25,27,29)/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPXJTJOWRGICE-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=O)NC2=O)C=C3C(=NC4=C3C=C(C=C4)Br)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=O)NC2=O)/C=C/3\C(=NC4=C3C=C(C=C4)Br)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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